molecular formula C11H9ClFNO2 B1404123 [3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol CAS No. 1159602-72-8

[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol

Cat. No. B1404123
M. Wt: 241.64 g/mol
InChI Key: OHQDIWRHRJAQRS-UHFFFAOYSA-N
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Description

“[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol” is an organic compound. It belongs to the class of compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of such compounds often involves multiple steps, including nitration, reduction, acetylation, ring closure, methylation, etc . The synthesis can also involve the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product .


Molecular Structure Analysis

The molecular structure of “[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol” is likely to be complex due to the presence of multiple functional groups. The compound contains a phenyl group, a fluorine atom, a chlorine atom, and an isoxazole ring .


Chemical Reactions Analysis

The compound, being an organic molecule, can undergo a variety of chemical reactions. For instance, it can participate in nucleophilic aromatic substitution reactions . The exact reactions would depend on the reaction conditions and the presence of other reactants .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol” would depend on its exact molecular structure. Phenylboronic acids, which are structurally similar, are generally stable and easy to handle . They are white powders and are soluble in most polar organic solvents .

Scientific Research Applications

Chemical Synthesis and Catalysis

  • Methanol, a key component in the structure of interest, has been utilized as both a hydrogen source and a C1 synthon in chemical synthesis, showing its versatility in organic synthesis. A study demonstrated the use of methanol for selective N-methylation of amines and transfer hydrogenation of nitroarenes, highlighting its potential in pharmaceutical synthesis (Sarki et al., 2021).

Structural Analysis and Material Science

  • Investigations into the structural properties of compounds related to our molecule of interest, such as (9-fluoro-4H-chromeno[4,3-c]isoxazol-3-yl)methanol, have provided insights into the impact of small molecular changes on intermolecular interactions and crystalline structures. This has implications for the development of new materials and pharmaceutical compounds (Rajalakshmi et al., 2012).

Pharmaceutical Intermediates

  • The utility of similar isoxazole derivatives in the synthesis of pharmaceutical agents was demonstrated through the production of intermediates like 3-aryloxymethyl-5-phenyl(p-tolyl)isoxazoles. These findings are relevant for developing new drug molecules and improving existing pharmaceutical synthesis processes (Potkin et al., 2015).

Advanced Materials

  • Research on the photolysis of related compounds, such as phenyldisic acids, demonstrated unique product formation from different tautomers, providing valuable insights for the development of photo-responsive materials and advanced chemical sensors (Prager & Smith, 1994).

Environmental and Safety Applications

  • The synthesis of multi-substituted arenes, including derivatives similar to our compound of interest, has implications for environmental safety. These compounds can be synthesized using less hazardous conditions and have potential applications in decontamination processes, such as the removal of toxic byproducts from chemical reactions (Sun et al., 2014).

Safety And Hazards

The safety and hazards associated with “[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol” would depend on its exact composition and concentration. Similar compounds, such as phenylboronic acids, are considered hazardous by the OSHA Hazard Communication Standard . They can cause skin irritation, serious eye irritation, and may be toxic if inhaled .

Future Directions

The future directions for the study and application of “[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. It could also involve the development of safer and more efficient methods for its synthesis and handling .

properties

IUPAC Name

[3-(4-chloro-2-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFNO2/c1-6-9(5-15)11(14-16-6)8-3-2-7(12)4-10(8)13/h2-4,15H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQDIWRHRJAQRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=C(C=C2)Cl)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol

Synthesis routes and methods

Procedure details

As described for example 84d, 3-(4-chloro-2-fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester (6.3 g, 20 mmol) was converted, instead of 3-(2-fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester, to the title compound (2.1 g, 43%) which was obtained as an orange solid. MS: m/e=242.2 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol
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[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol
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[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol
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[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol
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[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol
Reactant of Route 6
[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol

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